Ethyl 4-bromothiazole-5-carboxylate
Overview
Description
Ethyl 4-bromothiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The ethyl ester group at the 5-position and the bromine atom at the 4-position on the thiazole ring are indicative of the compound's potential for further chemical modification and its utility in various chemical reactions.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions, showcasing the versatility of thiazole compounds in organic synthesis . Another study reported the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, which could suggest a potential route for the synthesis of ethyl 4-bromothiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT), and the results were in good agreement with experimental data . Such studies provide insights into the electronic structure and potential reactive sites of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene derivatives led to the formation of ethyl 3-phenylisothiazole-4-carboxylate, indicating that halothiazoles can undergo photoarylation and photoisomerization . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, was achieved using a directing group, demonstrating the potential for functionalization at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, revealing their potential as singlet-oxygen sensitizers due to their fluorescence characteristics . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, which is crucial for understanding the three-dimensional arrangement and potential intermolecular interactions .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 4-bromothiazole-5-carboxylate plays a vital role in chemical synthesis and transformations. An example is its use in synthesizing 2-bromo-thiazole-4-carboxylic acid. The process involves a reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by diazotization and saponification to yield 2-bromo-thiazole-4-carboxylic acid. This process is significant for its structural and purity confirmation through various techniques like melting point measurement, IR, MS(ESI), and 1H-NMR (Zhou Zhuo-qiang, 2009).
Pharmacological Research
Ethyl 4-bromothiazole-5-carboxylate contributes to pharmacological research, specifically in the development of potential schistosomicidal agents. It has been utilized in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, showing the diverse applications of this compound in developing new therapeutic agents (El-kerdawy et al., 1989).
Photophysical and Photochemical Properties
The compound's photophysical properties are explored through studies like the tandem photoarylation-photoisomerization of halothiazoles. These studies reveal insights into the photophysical characteristics and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates, contributing significantly to photochemical research (Amati et al., 2010).
Safety And Hazards
Ethyl 4-bromothiazole-5-carboxylate is considered hazardous. It may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and ensuring adequate ventilation .
Future Directions
Ethyl 4-bromothiazole-5-carboxylate is a valuable intermediate in organic synthesis and is often used in the pharmaceutical and agricultural sectors to synthesize new drugs and pesticides . Its future directions are likely to involve its use in the synthesis of novel compounds with potential biological activities.
properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMYUZUYGXGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597418 | |
Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-thiazolecarboxylic acid ethyl ester | |
CAS RN |
152300-60-2 | |
Record name | Ethyl 4-bromo-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-thiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.